The compound 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine family, which includes important biological molecules such as DNA and RNA. This compound is characterized by its complex structure that incorporates piperazine and benzyl groups, indicating potential pharmacological activity.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical compounds. Specific details about its synthesis may be found in chemical databases and scientific literature.
The synthesis of 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general approach includes:
The reaction conditions often include:
Industrial production may involve batch or continuous flow reactors to ensure consistency and purity, followed by purification techniques like crystallization or chromatography.
The molecular structure of 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione features a purine ring system with various substituents that influence its biological activity.
CC(C)C1=NC2=C(N=C(N1)N(C(=O)N(C2=O)C)C)C(C)C
IGGXXAKYNOSHED-UHFFFAOYSA-N
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways.
Research indicates that compounds with similar structures may act as inhibitors for certain enzymes or receptors, potentially influencing processes such as neurotransmission or cell proliferation.
The compound exhibits solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile suggests potential for further derivatization.
Property | Value |
---|---|
Molecular Weight | 440.53 g/mol |
Melting Point | 202 °C |
Solubility | Soluble in DMSO |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders or cancer therapies due to its structural similarity to known bioactive compounds. Further research may uncover specific therapeutic uses based on its mechanism of action and biological activity.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: